

# Technical Master File: Ethyl 3-fluoro-4-formylbenzoate

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: Ethyl 3-fluoro-4-formylbenzoate

CAS No.: 1640117-38-9

Cat. No.: B2837414

[Get Quote](#)

## CAS: 1640117-38-9 | The "Fluorobenzaldehyde" Scaffold in Modern Drug Design

### Executive Summary

**Ethyl 3-fluoro-4-formylbenzoate** (CAS 1640117-38-9) is a specialized bifunctional building block critical to the synthesis of next-generation small molecule therapeutics. Characterized by an ortho-fluoro benzaldehyde core and a para-ethoxycarbonyl tail, this molecule offers orthogonal reactivity: the aldehyde serves as a "warhead" for reductive aminations or olefination, while the ester provides a protected handle for late-stage coupling.

Its structural motif is ubiquitous in the development of PARP inhibitors (e.g., Talazoparib analogs), GPR119 modulators, and various kinase inhibitors where the fluorine atom modulates metabolic stability and pKa, enhancing ligand-target binding affinity.

## Chemical Identity & Physicochemical Profile[1][2][3] [4][5][6][7][8]

Property	Specification
CAS Number	1640117-38-9
IUPAC Name	Ethyl 3-fluoro-4-formylbenzoate
Molecular Formula	C <sub>10</sub> H <sub>9</sub> FO <sub>3</sub>
Molecular Weight	196.18 g/mol
Appearance	White to off-white crystalline solid
Purity (Typical)	≥ 97% (HPLC)
Solubility	Soluble in DMSO, DCM, Ethyl Acetate, MeOH; Insoluble in water
Storage	2–8°C, Inert atmosphere (Argon/Nitrogen)
SMILES	CCOC(=O)C1=CC(=C(C=C1)C=O)F

## Synthetic Pathways & Protocols

As a Senior Scientist, I recommend two primary routes for synthesis. Method A is preferred for process scalability (avoiding cryogenic conditions), while Method B is the standard laboratory route when starting from the aryl bromide.

### Method A: Pd-Catalyzed Carbonylation (Scalable)

Best for: Large-scale preparation where high pressure equipment is available.

Mechanism: Palladium-catalyzed formylation of aryl bromides using syngas (CO/H<sub>2</sub>) or a CO surrogate.

- Reagents: Ethyl 4-bromo-3-fluorobenzoate, Pd(OAc)<sub>2</sub> (1 mol%), Xantphos (1 mol%), CO (5 bar), H<sub>2</sub> (5 bar), Et<sub>3</sub>N, DMSO.
- Protocol:
  - Charge the autoclave with the aryl bromide substrate and base (Et<sub>3</sub>N).

- Add the pre-mixed catalyst system (Pd/Xantphos) in DMSO.
- Pressurize with CO/H<sub>2</sub> (1:1 ratio) to 5–10 bar.
- Heat to 80°C for 12 hours.
- Critical Insight: The presence of the ortho-fluorine accelerates the oxidative addition step but requires bulky ligands (like Xantphos) to prevent catalyst poisoning.

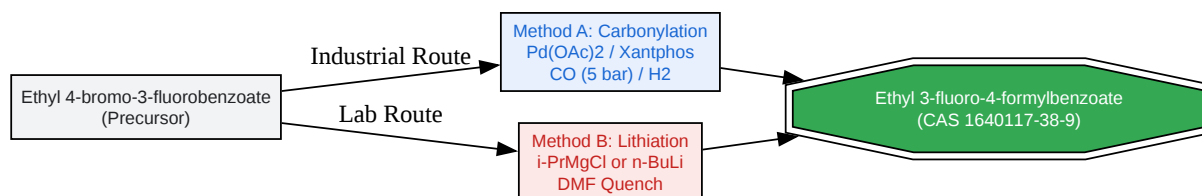
## Method B: Metal-Halogen Exchange (Lab Scale)

Best for: Rapid gram-scale synthesis without high-pressure reactors.

Mechanism: Lithium-Halogen exchange followed by electrophilic quench with DMF.

- Reagents: Ethyl 4-bromo-3-fluorobenzoate, *i*-PrMgCl·LiCl (TurboGrignard) or *n*-BuLi, DMF, THF (anhydrous).
- Protocol:
  - Step 1: Dissolve Ethyl 4-bromo-3-fluorobenzoate (1.0 eq) in anhydrous THF under Argon. Cool to -40°C (if using TurboGrignard) or -78°C (if using *n*-BuLi).
  - Step 2: Add the organometallic reagent dropwise. Stir for 30–60 mins to ensure complete exchange. Note: The ester group is sensitive; temperature control is paramount to prevent nucleophilic attack on the carbonyl.
  - Step 3: Add anhydrous DMF (2.0 eq) rapidly.
  - Step 4: Warm to 0°C and quench with saturated NH<sub>4</sub>Cl or 1M HCl.
  - Workup: Extract with EtOAc, wash with brine, dry over Na<sub>2</sub>SO<sub>4</sub>.

## Visualization: Synthetic Workflow



[Click to download full resolution via product page](#)

Caption: Divergent synthetic strategies for CAS 1640117-38-9. Method A utilizes catalytic carbonylation, while Method B employs cryogenic metal-halogen exchange.

## Reactivity & Medicinal Chemistry Applications[3][4]

The value of CAS 1640117-38-9 lies in its divergent reactivity. The aldehyde is the primary site of modification, while the ester remains a latent handle for amide coupling.

### Key Reaction: Reductive Amination (Library Generation)

This is the most common workflow for generating PARP inhibitor libraries. The 3-fluoro group electronically deactivates the aldehyde slightly but enhances the metabolic stability of the resulting benzylamine.

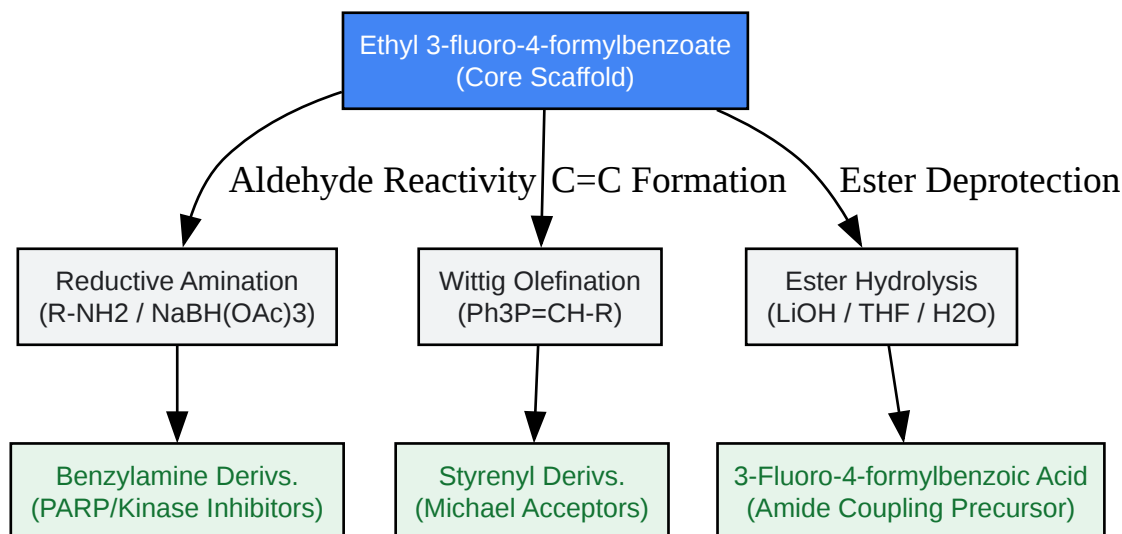
- Protocol:
  - Mix Aldehyde (1 eq) + Amine (1.1 eq) in DCE/MeOH.
  - Add  $\text{NaBH}(\text{OAc})_3$  (1.5 eq) or  $\text{NaCNBH}_3$ .
  - Stir at RT for 4–16 h.
  - Observation: The ortho-fluorine can create steric hindrance with bulky amines; heating to 40°C or using  $\text{Ti}(\text{OiPr})_4$  as a Lewis acid additive is recommended for sluggish amines.

### Key Reaction: Hydrolysis to Acid

To access the carboxylic acid for amide coupling:

- Reagent: LiOH (2 eq) in THF/H<sub>2</sub>O (3:1).
- Condition: 0°C to RT. Avoid heating to prevent Cannizzaro disproportionation of the aldehyde.

## Visualization: Reactivity Map



[Click to download full resolution via product page](#)

Caption: Functionalization pathways. The aldehyde allows for rapid library expansion (amines/olefins), while hydrolysis activates the ester for scaffold linking.

## Analytical Characterization (Self-Validation)

When synthesizing or purchasing this material, verify identity using these diagnostic NMR signals.

Nucleus	Signal (ppm)	Multiplicity	Assignment	Diagnostic Note
$^1\text{H}$ NMR	10.35	Singlet (s)	CHO (Aldehyde)	Distinctive downfield shift due to EWG.
$^1\text{H}$ NMR	7.80 – 8.00	Multiplet (m)	Ar-H	Aromatic region; coupling with F splits signals.
$^1\text{H}$ NMR	4.40	Quartet (q)	O-CH <sub>2</sub> -CH <sub>3</sub>	Ester methylene.
$^1\text{H}$ NMR	1.42	Triplet (t)	O-CH <sub>2</sub> -CH <sub>3</sub>	Ester methyl.
$^{19}\text{F}$ NMR	~ -120 to -125	Multiplet	Ar-F	Verify absence of starting material (shift change).

QC Check: The disappearance of the aldehyde peak (10.35 ppm) is the primary indicator of successful reductive amination.

## Safety & Handling

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Handling: The aldehyde moiety is susceptible to autoxidation to the carboxylic acid upon prolonged exposure to air.
  - Best Practice: Store under Argon/Nitrogen at 4°C.
  - Re-purification: If the solid turns yellow or acidic, recrystallize from Hexane/EtOAc or pass through a short silica plug.

## References

- Sigma-Aldrich. **Ethyl 3-fluoro-4-formylbenzoate** Product Sheet. Accessed 2026.[1] [Link](#)

- Pfizer Inc. Compounds that modulate the activity of the G-protein-coupled receptor GPR119. [2] WO 2012/069948.[2] (Demonstrates use of fluoro-benzoate scaffolds). [Link](#)
- Bayer Pharma AG. Substituted Benzylamines as Kinase Inhibitors.
- PubChem. **Methyl 3-fluoro-4-formylbenzoate** (Analogous Data). CID 18766342. [Link](#)
- BLD Pharm. **Ethyl 3-fluoro-4-formylbenzoate** MSDS & NMR Data. [Link](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Ethyl 3-fluoro-4-formylbenzoate | CymitQuimica [[cymitquimica.com](http://cymitquimica.com)]
- 2. [commonorganicchemistry.com](http://commonorganicchemistry.com) [[commonorganicchemistry.com](http://commonorganicchemistry.com)]
- To cite this document: BenchChem. [Technical Master File: Ethyl 3-fluoro-4-formylbenzoate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2837414/docs#technical-master-file-ethyl-3-fluoro-4-formylbenzoate>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)